molecular formula C24H28N4O4S B2861684 4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904824-31-3

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2861684
CAS No.: 904824-31-3
M. Wt: 468.57
InChI Key: AYDZEYWOARNTQM-UHFFFAOYSA-N
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Description

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-butoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-2-3-15-32-21-7-9-22(10-8-21)33(29,30)27-20-6-4-5-19(18-20)23-11-12-24(26-25-23)28-13-16-31-17-14-28/h4-12,18,27H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDZEYWOARNTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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